N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated phenyl group with the triazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the acetamido group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, reduced triazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and infectious diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and acetamido group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-acetamidophenyl)-5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring and phenyl groups, which confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVYRZGMLZNZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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